6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and antimicrobial properties .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O/c18-14-9-5-4-6-12(14)10-22-11-19-16-15(17(22)24)20-21-23(16)13-7-2-1-3-8-13/h1-9,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWCYYDKXVWOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=C4Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzyl chloride with 3-phenyl-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its antiproliferative activity against cancer cell lines. The compound has shown potential in inhibiting the growth of various cancer cells.
Antimicrobial Agents: The compound exhibits antimicrobial properties and has been evaluated for its effectiveness against different bacterial and fungal strains.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions involving triazolopyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. In cancer cells, it is believed to induce apoptosis through the mitochondrial pathway . This involves the activation of caspases, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins. The compound may also inhibit key enzymes or receptors involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyrimidine core and have been studied for their biological activities.
Thiazolo[4,5-b]pyridines:
Uniqueness
6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 2-chlorobenzyl group enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets.
Biological Activity
The compound 6-(2-chlorobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. Research indicates that derivatives of this compound exhibit various pharmacological properties, including anti-tubercular, anti-cancer, and antimicrobial activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The structural formula of the compound is represented as follows:
This compound features a triazole ring fused to a pyrimidine core, with a chlorobenzyl group at one position and a phenyl group at another. The presence of chlorine in the structure is significant as it often enhances biological activity through electronic effects.
1. Anti-Tubercular Activity
Recent studies have shown that triazolopyrimidine derivatives exhibit promising anti-tubercular activity against Mycobacterium tuberculosis. For instance, compounds similar to the target compound demonstrated minimum inhibitory concentrations (MIC) as low as 3.1 µM without significant cytotoxicity towards eukaryotic cells (IC50 > 100 µM) . This indicates a high selectivity index (SI) suggesting potential for therapeutic applications.
| Compound | MIC (µM) | IC50 (µM) | SI |
|---|---|---|---|
| 6-(2-chlorobenzyl)-3-phenyl-3H-triazolo[4,5-d]pyrimidin-7(6H)-one | 3.1 | >100 | >32 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Certain derivatives showed significant antifungal activity against Candida neoformans, with MIC values ranging from 0.5 to 2 µg/mL . The presence of chlorine substitutions was found to enhance fungicidal activities.
| Derivative | MIC (µg/mL) |
|---|---|
| 6f (R = 3-Cl) | 1 |
| 6g (R = 4-Cl) | 2 |
| 6h (R = 3,4-diCl) | 0.5 |
3. Cytotoxicity and Selectivity
In vitro studies indicated that while some derivatives possess potent biological activities, they also maintain low cytotoxicity towards human cell lines. The selectivity index calculated for these compounds supports their potential as therapeutic agents with minimized side effects .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications at specific positions on the triazolopyrimidine scaffold can significantly influence biological activity. For example:
- Substitution at C5 : Aromatic rings at this position enhance potency.
- Presence of NH at C7 : Essential for maintaining activity.
- Lack of substituent at C2 : Critical for optimal interaction with biological targets .
Case Studies
Several case studies have highlighted the efficacy of triazolopyrimidine derivatives in treating resistant strains of bacteria and fungi. For instance:
- A study focusing on the synthesis and evaluation of triazolopyrimidines reported compounds with sub-micromolar activity against M. tuberculosis, emphasizing their potential in drug development against tuberculosis .
- Another investigation into antifungal activity demonstrated that specific chlorinated derivatives exhibited superior performance compared to standard treatments like fluconazole.
Q & A
Q. What are the standard synthetic routes for this compound?
The compound is synthesized via nucleophilic substitution of 7-chloro precursors with amines under reflux conditions. Multi-component reactions involving phenyl isothiocyanate and elemental sulfur in ethanol with triethylamine as a base are also employed. Crystallization and purification steps typically use column chromatography or recrystallization from ethanol .
Q. How is the compound structurally characterized?
X-ray crystallography (using SHELX software for refinement ), NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry are standard. Crystallographic data confirm planarity of the triazolopyrimidinone core (maximum deviation: 0.021 Å), with dihedral angles between aromatic substituents (e.g., 87.74° for chlorophenyl groups) critical for bioactivity .
Q. What primary biological targets have been identified?
The compound shows high affinity for A1 adenosine receptors (Ki < 50 nM ) and inhibits Chikungunya virus (CHIKV) replication by targeting the viral capping enzyme nsP1 .
Q. Which analytical methods ensure purity and stability?
High-performance liquid chromatography (HPLC), UV-Vis spectroscopy, and thermal gravimetric analysis (TGA) assess purity. Stability is monitored under controlled storage (tightly sealed containers, dry environments) to prevent degradation .
Q. What in vitro models are used for antiviral testing?
CHIKV replicon systems and cytopathic effect (CPE) reduction assays in Vero or BHK-21 cells are standard. EC₅₀ values are determined via plaque reduction neutralization tests .
Advanced Research Questions
Q. How do structural modifications optimize A1 receptor binding vs. antiviral activity?
The 2-chlorobenzyl group at position 3 enhances A1 receptor affinity, while meta-substituted aryl rings at position 3 and ethyl groups at position 5 improve antiviral potency. Competitive radioligand assays (bovine brain membranes) and enzymatic nsP1 inhibition assays guide SAR .
Q. What strategies resolve SAR contradictions between receptor affinity and antiviral efficacy?
Parallel screening using both receptor-binding assays (radiolabeled antagonists like DPCPX) and viral replication assays identifies substituents balancing selectivity. For example, cyclohexylamino groups at position 7 improve A1 affinity but reduce antiviral activity, necessitating iterative optimization .
Q. How does molecular planarity influence bioactivity?
Coplanar triazolopyrimidinone rings enhance π-π stacking with receptor residues (e.g., A1 adenosine receptors). Non-planar substituents (e.g., isopropyl at position 6) reduce steric hindrance, improving solubility without compromising binding .
Q. What challenges arise in crystallographic analysis of derivatives?
Small crystal size and twinning complicate data collection. High-resolution synchrotron sources and SHELXL refinement (with TWIN/BASF commands) mitigate these issues. Residual density maps validate hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. How is the compound’s mechanism against CHIKV validated?
Biochemical assays (e.g., nsP1 methyltransferase inhibition) and mutagenesis studies confirm direct targeting of viral capping. Time-of-addition experiments in infected cells distinguish early-stage inhibition (viral entry/RNA synthesis) from late-stage effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
